molecular formula C25H35NO4 B14787629 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B14787629
M. Wt: 413.5 g/mol
InChI Key: OZCBJWOYRKMMPF-UHFFFAOYSA-N
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Description

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its complex molecular arrangement, which includes multiple hydroxyl groups, a phenyl ring, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, followed by selective hydroxylation.

    Introduction of the phenylpent-1-enyl group: This step involves a Wittig reaction to form the enyl group, followed by a Friedel-Crafts acylation to introduce the phenyl ring.

    Amide formation: The final step involves the coupling of the cyclopentyl intermediate with N-ethylhept-5-enamide using standard amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 in CCl4.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of ocular hypertension and glaucoma.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost: A prostaglandin analog used in the treatment of glaucoma.

    Latanoprost: Another prostaglandin analog with similar applications.

    Travoprost: A prostaglandin analog used for reducing intraocular pressure.

Uniqueness

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a phenyl ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)

InChI Key

OZCBJWOYRKMMPF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

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